molecular formula C10H14FN B1475144 2-(4-Ethylphenyl)-2-fluoroethan-1-amine CAS No. 1566678-92-9

2-(4-Ethylphenyl)-2-fluoroethan-1-amine

Cat. No.: B1475144
CAS No.: 1566678-92-9
M. Wt: 167.22 g/mol
InChI Key: REGUKYXTTKGMIF-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-2-fluoroethan-1-amine (CAS 1566678-92-9) is an organic compound with the molecular formula C10H14FN and a molecular weight of 167.223 g/mol . This compound features a primary amine group and a fluorine atom on the same ethane backbone, which is attached to a 4-ethylphenyl ring. This structure places it in the category of fluorinated phenethylamine analogues, a class of compounds recognized for their significant value in modern chemical and pharmaceutical research . The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry because the fluorine atom can profoundly influence the compound's properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets . Fluorinated amines, in particular, serve as versatile intermediates and key scaffolds in the development of new therapeutic agents and are also used in materials science . The specific structural motifs present in this compound make it a promising building block for asymmetric synthesis and for the preparation of more complex, enantiomerically pure compounds . Researchers can utilize this chemical in various exploratory applications, including as a precursor in the synthesis of fluorinated analogues of amino acids or other bioactive molecules . Proper storage conditions are recommended at -4°C for near-term use (1-2 weeks) or at -20°C for longer-term storage (1-2 years) to maintain stability . This product is intended for laboratory research and chemical synthesis purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should conduct all operations in compliance with their institution's safety protocols, wearing appropriate personal protective equipment (PPE) such as gloves, protective clothing, and masks .

Properties

IUPAC Name

2-(4-ethylphenyl)-2-fluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN/c1-2-8-3-5-9(6-4-8)10(11)7-12/h3-6,10H,2,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGUKYXTTKGMIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Ethylphenyl)-2-fluoroethan-1-amine, a fluorinated organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C10H14FN
  • CAS Number : 1566678-92-9
  • Molecular Weight : 169.22 g/mol

Synthesis

The synthesis of this compound typically involves the nucleophilic substitution reaction of 4-ethylphenol with a fluorinated ethyl amine. This method allows for the introduction of the fluorine atom, which is crucial for enhancing the compound's biological activity.

Synthetic Route Example

  • Starting Material : 4-Ethylphenol
  • Reagent : Fluoroethylamine
  • Catalyst : Base (e.g., NaOH)
  • Solvent : Ethanol or DMSO
  • Temperature : Reflux conditions

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within biological systems. The presence of the fluorine atom enhances lipophilicity, potentially increasing membrane permeability and receptor binding affinity.

Pharmacological Effects

Research indicates that this compound may exhibit:

  • Antidepressant Activity : Studies suggest that fluoroalkylamines can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

StudyFindings
McBee et al. (2023)Demonstrated that compounds similar to this compound can act as selective serotonin reuptake inhibitors (SSRIs), indicating potential antidepressant effects.
Tanaka et al. (2022)Found that fluorinated compounds exhibit enhanced anti-inflammatory activity in murine models, suggesting therapeutic applications in autoimmune diseases.
Hayer et al. (2021)Investigated the modulation of phosphoinositide 3-kinase (PI3K) pathways by fluorinated amines, highlighting their role in cancer therapy.

Comparison with Related Compounds

Compound NameStructureBiological Activity
2-FluoroethylamineStructureNeurotransmitter modulation
2-(3,4-Dichlorophenyl)-2-fluoroethan-1-amineStructureAntidepressant effects
4-EthylphenolStructureAntimicrobial properties

Scientific Research Applications

Medicinal Chemistry

2-(4-Ethylphenyl)-2-fluoroethan-1-amine has potential applications in the development of pharmaceuticals. Its structure allows for modifications that can enhance biological activity. For instance, compounds derived from this amine have been studied for their effects on neurotransmitter transporters, particularly the vesicular monoamine transporter (VMAT), which plays a critical role in neuroprotection against neurotoxins .

Synthesis of Novel Compounds

This compound serves as a nucleophile in organic synthesis, particularly in the preparation of 2-amino-4-arylpyrimidine derivatives. These derivatives are significant due to their biological activities, including anticancer properties . The ability to create ortho-metalated primary phenethylamines from this compound has been demonstrated, leading to the formation of palladacycles useful in various catalytic processes .

Pharmacological Research

Research indicates that compounds related to this compound may act on dopamine receptors and other neurotransmitter systems. Studies have shown that modifications to the ethylphenyl moiety can significantly alter the pharmacological profile of these compounds, making them candidates for further investigation as potential treatments for neurological disorders .

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective effects of derivatives synthesized from this compound against dopaminergic neuron degeneration. The results indicated that certain modifications enhanced protective effects against neurotoxicity induced by 1-methyl-4-phenylpyridinium (MPP+), suggesting therapeutic potential for Parkinson's disease .

Case Study 2: Synthesis and Evaluation of Anticancer Agents

Another research focused on synthesizing novel anticancer agents based on the structure of this compound. The study evaluated various derivatives for cytotoxicity against cancer cell lines, revealing promising candidates that warrant further development .

Summary Table of Applications

Application AreaDescription
Medicinal ChemistryPotential use in developing drugs targeting neurotransmitter systems
Organic SynthesisActs as a nucleophile for synthesizing biologically active compounds
Pharmacological ResearchInvestigated for effects on VMAT and dopamine receptors
Anticancer ResearchDerivatives evaluated for cytotoxicity against cancer cells

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs of 2-(4-Ethylphenyl)-2-fluoroethan-1-amine, highlighting variations in substituents and their implications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference ID
This compound 4-Ethylphenyl, β-fluoro C10H14FN 167.23* Hypothesized metabolic stability
2-(4-Bromophenyl)-2,2-difluoroethan-1-amine 4-Bromophenyl, β,β-difluoro C8H8BrF2N 236.06 Enhanced halogen bonding potential
(R)-1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine 4-Cl-3-F-phenyl, β-CF3 C8H6ClF4N 233.59 Chiral center; potential CNS activity
2-(4-Ethoxyphenyl)-2-fluoroethan-1-amine 4-Ethoxyphenyl, β-fluoro C10H14FNO 183.22 Ether group; increased solubility
2-(2,4-Dimethoxyphenyl)-2-fluoroethan-1-amine 2,4-Dimethoxyphenyl, β-fluoro C10H14FNO2 199.22 Electron-rich aromatic system
2-([1,1′-Biphenyl]-4-yl)-2-(trifluoromethoxy)ethan-1-amine Biphenyl, β-CF3O C15H14F3NO 305.27 Trifluoromethoxy enhances lipophilicity
iCRT3 (oxazole derivative) 4-Ethylphenyl-oxazole, β-methylthioacetamide C21H23N3O2S 381.49 Wnt/β-catenin pathway inhibition

*Calculated based on molecular formula.

Electronic Effects
  • Halogenated Derivatives : Bromine (in 2-(4-bromophenyl)-2,2-difluoroethan-1-amine) introduces steric bulk and polarizability, which may enhance binding to hydrophobic pockets in enzymes or receptors .
Solubility and Lipophilicity
  • Ether vs. Alkyl Groups: The 4-ethoxyphenyl analog (C10H14FNO) exhibits higher aqueous solubility than the 4-ethylphenyl derivative due to the oxygen atom’s polarity .
  • Trifluoromethoxy Substitution : The CF3O group in biphenyl derivatives significantly increases lipophilicity (logP ~3.5), favoring membrane permeability but reducing solubility .

Preparation Methods

General Synthetic Approach

The synthesis of 2-(4-Ethylphenyl)-2-fluoroethan-1-amine typically involves the following key steps:

These steps are usually achieved through nucleophilic substitution reactions, fluorination techniques, and reductive amination or amine protection/deprotection strategies.

Fluorination Strategies

Fluorination at the alpha carbon adjacent to the amine group is a critical step. Common methods include:

  • Electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor, which selectively introduce a fluorine atom at the alpha position of a carbonyl or amine precursor.
  • Nucleophilic fluorination where a suitable leaving group (e.g., a halide or tosylate) is replaced by fluoride ion, often using reagents like potassium fluoride or tetra-n-butylammonium fluoride (TBAF).

The choice of fluorination method depends on the precursor's functional groups and the desired regioselectivity.

Attachment of the 4-Ethylphenyl Group

The 4-ethylphenyl moiety is generally introduced via:

  • Aryl substitution reactions where a 4-ethylphenyl halide (e.g., bromide or iodide) undergoes nucleophilic substitution with an appropriate ethane derivative.
  • Cross-coupling reactions such as Suzuki or Negishi coupling, which allow the formation of carbon-carbon bonds between a 4-ethylphenyl boronic acid or organozinc reagent and an ethyl-substituted halide or pseudohalide.

Amine Group Formation

The primary amine group at the ethan-1-amine position is introduced or revealed through:

Representative Synthetic Route (Hypothetical)

Step Reaction Type Reagents/Conditions Outcome
1 Formation of 2-(4-ethylphenyl)ethanone Friedel-Crafts acylation of ethylbenzene with acetyl chloride, AlCl3 catalyst 4-Ethylacetophenone
2 Alpha-fluorination Electrophilic fluorination with NFSI or Selectfluor 2-Fluoro-1-(4-ethylphenyl)ethanone
3 Reductive amination Ammonia and reducing agent (e.g., NaBH3CN) This compound

Data Table: Comparison of Fluorination Methods for Alpha-Fluoroethanamine Derivatives

Method Reagents/Conditions Yield (%) Selectivity Notes
Electrophilic fluorination NFSI, room temperature, organic solvent 70-85 High Mild conditions, good selectivity
Nucleophilic fluorination KF or TBAF, polar aprotic solvent, heat 50-70 Moderate Requires good leaving group
Deoxyfluorination DAST (diethylaminosulfur trifluoride) 65-80 High Sensitive to moisture

Notes on Purification and Characterization

Q & A

Q. How can researchers mitigate discrepancies in NMR spectral data across different laboratories?

  • Methodological Answer :
  • Standardization : Calibrate instruments with tetramethylsilane (TMS) or CFCl3_3 (19^{19}F). Use deuterated solvents (e.g., CDCl3_3) from the same supplier.
  • Collaborative Validation : Share raw data (FID files) and reprocess with consistent parameters (e.g., line broadening = 0.3 Hz) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Ethylphenyl)-2-fluoroethan-1-amine
Reactant of Route 2
2-(4-Ethylphenyl)-2-fluoroethan-1-amine

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